5-Bromo-2-phenylpyrimidine-4-carboxylic acid

Beschreibung

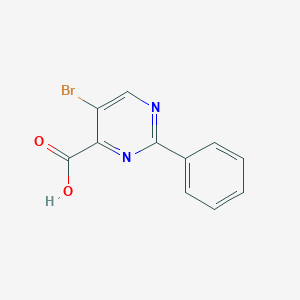

5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 179260-95-8) is a pyrimidine derivative with the molecular formula C₁₁H₇BrN₂O₂ and a molecular weight of 279.09 g/mol . Its structure features:

- A pyrimidine ring substituted with a bromo group at position 3.

- A phenyl group at position 2.

- A carboxylic acid moiety at position 4.

This compound is stored under dry conditions at 2–8°C and is associated with hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Eigenschaften

IUPAC Name |

5-bromo-2-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLDGZLPOMWNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594399 | |

| Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179260-95-8 | |

| Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amidine’s nitrogen atoms on the α,β-diketone moiety of mucobromic acid, followed by cyclization and elimination of hydrogen bromide. Key parameters include:

-

Solvent : Ethanol or acetic acid, acting as both solvent and proton source.

-

Base : Sodium ethoxide (NaOEt) to deprotonate benzamidine hydrochloride and facilitate nucleophilic attack.

-

Temperature : 50–100°C, with higher temperatures accelerating cyclization but risking decomposition.

A representative procedure involves dissolving benzamidine hydrochloride in ethanol, adding NaOEt to generate the free amidine, and dropwise addition of mucobromic acid in ethanol. After refluxing for 5–8 hours, acidification with HCl precipitates the product.

Table 1: Optimized Reaction Conditions for Cyclocondensation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization rate |

| Molar Ratio (Amidine:Mucobromic Acid) | 2.5:1 | Ensures complete conversion |

| Reaction Time | 5–8 hours | Balances completion vs. degradation |

| Workup pH | 2–3 (HCl) | Enhances precipitation |

Yield and Scalability

Reported yields for analogous compounds (e.g., 5-bromo-2-methylpyrimidine-4-carboxylic acid) range from 33% to 43%. For the phenyl variant, steric hindrance from the bulky aromatic group may reduce yields to ~25–35%. Scaling this method requires careful control of exothermic reactions during NaOEt addition and efficient removal of HBr byproducts.

Alternative Pathways and Their Limitations

Bromination of Pre-Formed Pyrimidine Intermediates

Brominating 2-phenylpyrimidine-4-carboxylic acid at position 5 presents challenges in regioselectivity. Traditional bromination agents (e.g., NBS or Br₂) favor electrophilic aromatic substitution, but the electron-withdrawing carboxylic acid group deactivates the ring, necessitating harsh conditions that risk decarboxylation.

Suzuki-Miyaura Coupling

Introducing bromine via palladium-catalyzed coupling is theoretically feasible but impractical due to the instability of boronic acids under the reaction’s acidic conditions. Additionally, the carboxylic acid group may coordinate with catalysts, leading to deactivation.

Structural Characterization and Analytical Data

Successful synthesis of this compound is confirmed through:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.81 (s, 2H, H₆ and H₇), 8.37 (m, 2H, ortho-H of phenyl), 7.46 (m, 3H, meta/para-H of phenyl), and a broad peak at δ 12.1 (COOH, exchange with DMSO).

-

MS (ESI+) : m/z 259.1 [M+H]⁺, consistent with the molecular formula C₁₁H₈BrN₂O₂.

-

IR (KBr) : Strong absorption at 1695 cm⁻¹ (C=O stretch of carboxylic acid).

Industrial Considerations and Cost Analysis

Raw Material Availability

Table 2: Cost Breakdown for 100g Batch

| Component | Cost | Percentage |

|---|---|---|

| Mucobromic Acid | $3,000 | 68% |

| Benzamidine Hydrochloride | $1,200 | 27% |

| Solvents/Catalysts | $200 | 5% |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Azide, cyanide, or amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Organic Synthesis Building Block

5-Bromo-2-phenylpyrimidine-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are foundational in the development of pharmaceuticals and agrochemicals. The compound's structure allows for regioselective reactions, making it an ideal precursor for synthesizing more complex molecules .

Case Study: Synthesis of Kinase Inhibitors

A notable application is its role in the synthesis of kinase inhibitors. For instance, derivatives of this compound have been synthesized to create potent inhibitors targeting protein kinase CK2, showcasing its utility in developing anticancer agents . The synthesis involved a series of reactions that highlighted the compound's ability to form critical pharmacophores necessary for biological activity.

Biological Research

Enzyme Interaction Studies

In biological research, this compound is employed to study interactions with various enzymes and receptors. Its derivatives have been shown to exhibit significant binding affinity to specific biological targets, facilitating the exploration of enzyme mechanisms and drug design .

Pharmacological Activities

Research indicates that derivatives of this compound may possess pharmacological activities such as anti-inflammatory, antiviral, and anticancer properties. These activities make it a subject of interest in medicinal chemistry for developing new therapeutic agents .

Medicinal Chemistry

Drug Development Potential

The compound has potential applications in drug development due to its structural features that allow for modifications leading to enhanced bioactivity. Its derivatives are being explored for their efficacy against various diseases, including cancer and viral infections .

Case Study: CX-5011 Development

The development of CX-5011, a potent CK2 inhibitor derived from this compound, illustrates its medicinal chemistry application. Structure-activity relationship studies revealed that modifications to the pyrimidine ring significantly influenced the compound's potency and selectivity against cancer cells .

Industrial Applications

Agrochemicals and Specialty Chemicals

In the industrial sector, this compound is utilized in synthesizing agrochemicals and specialty chemicals. Its ability to form stable intermediates makes it valuable for producing herbicides and fungicides that are essential in agriculture .

Data Summary Table

| Application Area | Description | Notable Case Studies |

|---|---|---|

| Organic Synthesis | Building block for heterocyclic compounds | Synthesis of kinase inhibitors |

| Biological Research | Studies on enzyme interactions and receptor binding | Anti-inflammatory and antiviral activities |

| Medicinal Chemistry | Development of new drugs with potential therapeutic effects | Development of CX-5011 |

| Industrial Applications | Synthesis of agrochemicals and specialty chemicals | Production of herbicides and fungicides |

Wirkmechanismus

The mechanism of action of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group contribute to the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Substituent Electronic Influence: Phenyl group (target compound): Moderately electron-withdrawing via conjugation, balancing lipophilicity and planar geometry for receptor binding . Methylthio group (50593-92-5): Electron-donating sulfur enhances solubility but reduces metabolic stability . Amino group (914208-48-3): Strong electron-donating effect lowers carboxylic acid acidity (pKa ~4.5 vs. ~2.5 for phenyl analog) . Trifluoromethyl (749875-16-9): Electron-withdrawing CF₃ increases acidity (pKa ~1.8) and thermal stability .

- Dimethylamino (914208-45-0): Bulky substituent may hinder crystal packing, reducing melting point compared to phenyl analog .

Biologische Aktivität

5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom at the 5-position and a phenyl group at the 2-position of the pyrimidine ring, along with a carboxylic acid functional group. This configuration contributes to its unique chemical reactivity and biological properties.

| Component | Description |

|---|---|

| Bromine | Enhances binding affinity to biological targets |

| Phenyl Group | Influences steric and electronic properties |

| Carboxylic Acid | Facilitates hydrogen bonding and electrostatic interactions |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This inhibition is crucial for its anti-inflammatory effects .

- Cell Signaling Modulation : It influences various cell signaling pathways involved in inflammation and immune responses, potentially affecting cellular processes related to cancer and other diseases.

- Binding Affinity : The structural features, including the bromine atom and carboxylic acid group, enhance its binding affinity to target proteins, which is critical for its pharmacological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies demonstrated that it significantly suppresses COX-2 activity with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. It has been identified as a potential inhibitor of lactate dehydrogenase A (LDHA), an enzyme pivotal in cancer metabolism. Inhibiting LDHA can lead to reduced tumor growth and improved therapeutic outcomes .

Antiviral Activity

Emerging studies suggest that derivatives of this compound may possess antiviral properties, although specific data on this compound is limited. Its structural analogs have shown promising results against various viral targets .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like bromine) at specific positions enhances inhibitory potency against target enzymes.

- Hydrophobic Interactions : The phenyl group contributes to hydrophobic interactions, increasing binding affinity to protein targets.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Inhibition of COX Enzymes : A study reported that this compound effectively inhibited COX-2 with an IC50 value in the low micromolar range, demonstrating its potential as an anti-inflammatory agent .

- Anticancer Activity : Research on related pyrimidine compounds indicated that modifications at the 4-position could enhance anticancer efficacy by targeting metabolic pathways crucial for tumor survival .

- Pharmacological Applications : As a building block in organic synthesis, this compound serves as a precursor for developing novel pharmaceuticals with targeted biological activities.

Q & A

Basic Research Question

- Temperature : Store at –20°C in airtight containers to inhibit hydrolysis of the carboxylic acid group .

- Light protection : Amber vials prevent photodegradation of the bromo substituent.

- Desiccants : Silica gel packs minimize moisture absorption, which can cause aggregation .

How can researchers resolve low yields in cross-coupling reactions involving this compound?

Advanced Research Question

Low yields often stem from catalyst deactivation or poor solubility. Solutions:

- Precatalyst activation : Use Pd(OAc)₂ with ligands like XPhos to stabilize the active species .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves efficiency .

- Solubility enhancers : Add DMSO (5–10% v/v) to dissolve the compound in aqueous-organic mixtures .

What safety precautions are critical when handling this compound?

Basic Research Question

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (H302/H312) .

- Waste disposal : Neutralize acidic waste with bicarbonate before incineration.

- Spill management : Absorb with vermiculite and dispose as hazardous chemical waste .

How can computational tools predict the biological activity of derivatives of this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.